molecular formula C24H15Cl2F3N6 B10910088 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10910088
M. Wt: 515.3 g/mol
InChI Key: NOQLVAXPUMBUQM-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by various agents, including vitamin B1, which offers a green and efficient catalytic activity . The reaction conditions are generally mild, and the yields range from 78% to 92% .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of green catalysts like vitamin B1 is favored due to their reusability and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or deoxygenated compounds .

Scientific Research Applications

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme Lm-PTR1, which is essential for the survival of Leishmania parasites . The compound’s antimalarial activity is linked to its inhibition of Plasmodium enzymes, leading to the suppression of parasite growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of pharmacological activities and its potential as a versatile building block for synthesizing more complex molecules. Its ability to inhibit specific enzymes in both Leishmania and Plasmodium parasites highlights its potential as a dual-action therapeutic agent .

Properties

Molecular Formula

C24H15Cl2F3N6

Molecular Weight

515.3 g/mol

IUPAC Name

2-[3,5-bis(4-chlorophenyl)pyrazol-1-yl]-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C24H15Cl2F3N6/c1-34-13-16(12-30-34)19-11-22(24(27,28)29)32-23(31-19)35-21(15-4-8-18(26)9-5-15)10-20(33-35)14-2-6-17(25)7-3-14/h2-13H,1H3

InChI Key

NOQLVAXPUMBUQM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C(F)(F)F

Origin of Product

United States

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